molecular formula C21H25NO5S B3324858 3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate CAS No. 198422-86-5

3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate

Cat. No.: B3324858
CAS No.: 198422-86-5
M. Wt: 403.5 g/mol
InChI Key: VUVMINYRQMRPJH-UHFFFAOYSA-N
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Description

3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate is a synthetic organic compound known for its applications in molecular imaging and fluorescence-based assays. This compound belongs to the family of indocyanine dyes, which are widely used due to their strong absorbance in the near-infrared spectrum and water solubility induced by sulfonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Sulfonate Group: The sulfonate group is introduced via sulfonation, typically using sulfuric acid or chlorosulfonic acid.

    Alkylation: The trimethyl groups are added through alkylation reactions, often using methyl iodide in the presence of a base.

    Carboxypentyl Chain Addition: The carboxypentyl chain is introduced through a nucleophilic substitution reaction, where a halogenated pentanoic acid derivative reacts with the indole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azide derivatives.

Scientific Research Applications

3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate is extensively used in:

    Molecular Imaging: As a fluorescent dye, it is used in near-infrared imaging for visualizing biological tissues.

    Biological Research: It serves as a marker in fluorescence microscopy and flow cytometry.

    Medical Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.

    Industrial Applications: Employed in the development of sensors and imaging agents for various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its strong absorbance and fluorescence properties. Upon excitation by near-infrared light, it emits fluorescence, which can be detected and used for imaging purposes. The sulfonate and carboxypentyl groups enhance its water solubility and biocompatibility, making it suitable for biological applications.

Comparison with Similar Compounds

Similar Compounds

    Indocyanine Green: Another indocyanine dye used for similar imaging purposes.

    Cy5.5: A related dye with similar spectral properties but different side chains.

Uniqueness

3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate is unique due to its specific combination of functional groups, which provide a balance of water solubility, strong fluorescence, and biocompatibility. This makes it particularly useful for applications requiring high sensitivity and specificity in biological environments.

Properties

IUPAC Name

3-(5-carboxypentyl)-1,1,2-trimethylbenzo[e]indol-3-ium-7-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-14-21(2,3)20-17-10-9-16(28(25,26)27)13-15(17)8-11-18(20)22(14)12-6-4-5-7-19(23)24/h8-11,13H,4-7,12H2,1-3H3,(H-,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVMINYRQMRPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate
Reactant of Route 2
Reactant of Route 2
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate
Reactant of Route 3
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate
Reactant of Route 4
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate
Reactant of Route 5
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate
Reactant of Route 6
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate

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